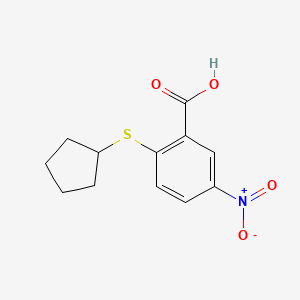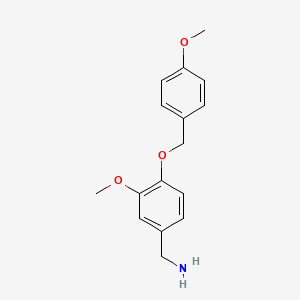
3-Chloro-N-isopropyl-5-(trifluoromethyl)-2-pyridinamine
Übersicht
Beschreibung
3-Chloro-N-isopropyl-5-(trifluoromethyl)-2-pyridinamine, or CIPTFP, is an organic compound that has seen increasing use in scientific research due to its unique properties. It is a mono-substituted pyridinamine, which is a nitrogen-containing heterocyclic compound with a five-membered ring. CIPTFP is used in a wide range of applications, from drug discovery to protein engineering, and its unique properties make it a valuable tool for researchers.
Wissenschaftliche Forschungsanwendungen
Overview of Pyridinamine Derivatives in Scientific Research
Pyridinamine derivatives, including 3-Chloro-N-isopropyl-5-(trifluoromethyl)-2-pyridinamine, have gained attention in scientific research due to their versatile applications, notably in the fields of medicinal chemistry, environmental studies, and material science. This compound, characterized by its pyridine core substituted with chloro, isopropyl, and trifluoromethyl groups, serves as a precursor or an intermediate in the synthesis of various compounds with significant biological and chemical properties.
Role in Medicinal and Pharmaceutical Chemistry
In medicinal and pharmaceutical research, pyridinamine derivatives are explored for their potential therapeutic applications. A study highlighted the importance of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine scaffolds, a core structure in many pharmaceuticals, demonstrating the critical role of such derivatives in developing new medications (Parmar, Vala, & Patel, 2023). Furthermore, the introduction of trifluoromethyl groups, as seen in 3-Chloro-N-isopropyl-5-(trifluoromethyl)-2-pyridinamine, is a common strategy in drug design to enhance pharmacokinetic properties and biological activity, underscoring its relevance in antitubercular drug development (Thomas, 1969).
Environmental Applications and Studies
In environmental sciences, the degradation pathways and environmental fate of polyfluoroalkyl chemicals, which share structural similarities with 3-Chloro-N-isopropyl-5-(trifluoromethyl)-2-pyridinamine, have been extensively studied. Research focusing on microbial degradation of such compounds contributes to understanding their persistence and effects in ecosystems, thereby aiding in the development of bioremediation strategies to mitigate pollution (Liu & Avendaño, 2013).
Contributions to Analytical and Bioanalytical Chemistry
In analytical chemistry, the compound's derivatives serve as important analytical markers or reagents in the detection and quantification of various chemical species. The study of isomers and metabolites of related compounds, for example, informs on their distribution, transformation, and impact, thereby facilitating the monitoring and control of potentially harmful substances in the environment (Truong, Diamond, Helm, & Jantunen, 2017).
Eigenschaften
IUPAC Name |
3-chloro-N-propan-2-yl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2/c1-5(2)15-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWUDCXLHDGLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-isopropyl-5-(trifluoromethyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Oxan-4-yloxy)methyl]aniline](/img/structure/B1453590.png)
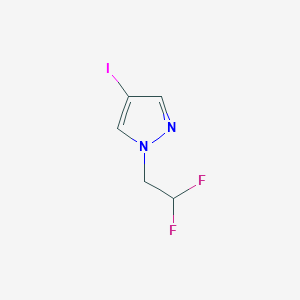
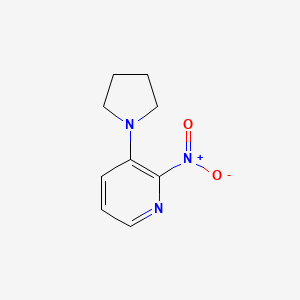

![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)
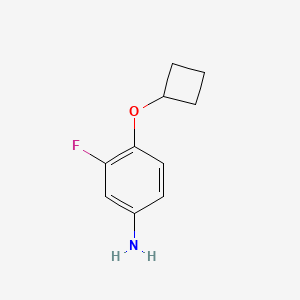
![N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1453599.png)


![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)
